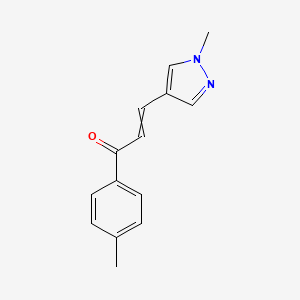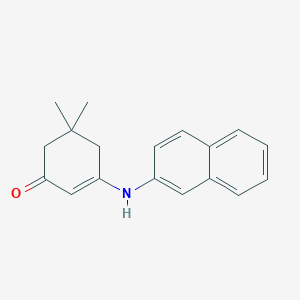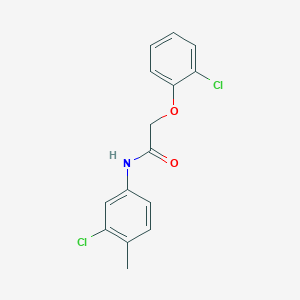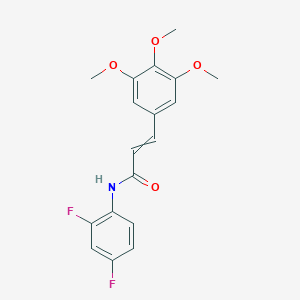
2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one is a synthetic organic compound that features a pyrrolidinone core with a trifluoroacetyl group and a dimethylamino methylene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one typically involves the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-amino acid or an equivalent.
Introduction of the Trifluoroacetyl Group: This step involves the acylation of the pyrrolidinone core using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions.
Addition of the Dimethylamino Methylene Group: This can be done through a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino methylene group.
Reduction: Reduction reactions could target the carbonyl group in the trifluoroacetyl moiety.
Substitution: Nucleophilic substitution reactions may occur at the trifluoroacetyl group or the dimethylamino methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a drug candidate for various therapeutic areas.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetyl group could enhance its binding affinity and selectivity, while the dimethylamino methylene group may influence its pharmacokinetic properties.
類似化合物との比較
Similar compounds include other pyrrolidinone derivatives with different substituents. For example:
1-(2,2,2-Trifluoroacetyl)pyrrolidin-3-one: Lacks the dimethylamino methylene group.
2-((Dimethylamino)methylene)-1-acetylpyrrolidin-3-one: Contains an acetyl group instead of a trifluoroacetyl group.
The unique combination of the trifluoroacetyl and dimethylamino methylene groups in 2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one may confer distinct chemical and biological properties, making it a valuable compound for further study.
特性
分子式 |
C9H11F3N2O2 |
|---|---|
分子量 |
236.19 g/mol |
IUPAC名 |
2-(dimethylaminomethylidene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one |
InChI |
InChI=1S/C9H11F3N2O2/c1-13(2)5-6-7(15)3-4-14(6)8(16)9(10,11)12/h5H,3-4H2,1-2H3 |
InChIキー |
GUUKWIFUEFOPDD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C1C(=O)CCN1C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(pyridin-2-ylmethyl)pentanediamide](/img/structure/B12456828.png)
![1,2-Dihydro-8-methoxy-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12456841.png)
![Ethyl 4-[(2-cyanophenyl)amino]-4-oxobutanoate](/img/structure/B12456844.png)


![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456875.png)
![2-[2-Methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid](/img/structure/B12456879.png)

![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B12456895.png)

![5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B12456903.png)
![4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12456904.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12456905.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B12456907.png)
